6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline
Beschreibung
6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C22H27N. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Eigenschaften
Molekularformel |
C22H27N |
|---|---|
Molekulargewicht |
305.5g/mol |
IUPAC-Name |
6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C22H27N/c1-2-3-5-10-19-12-16-22-20(17-19)13-15-21(23-22)14-11-18-8-6-4-7-9-18/h4,6-9,11,13-15,19H,2-3,5,10,12,16-17H2,1H3/b14-11+ |
InChI-Schlüssel |
KRSUFFYAWWUPMG-SDNWHVSQSA-N |
SMILES |
CCCCCC1CCC2=C(C1)C=CC(=N2)C=CC3=CC=CC=C3 |
Isomerische SMILES |
CCCCCC1CCC2=C(C1)C=CC(=N2)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCC1CCC2=C(C1)C=CC(=N2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with substituted anilines in the presence of a catalyst. For example, a one-pot method using heteropolyacids like phosphotungstic acid as a Brønsted acid catalyst has been developed . The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully hydrogenated quinoline derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, as well as appropriate solvents and catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, antiviral, and anticancer properties.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
Agrochemicals: Quinoline derivatives are also used as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents . The exact molecular targets and pathways involved in the action of this compound would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds, such as:
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
5,6,7,8-Tetrahydroquinoline: A hydrogenated derivative of quinoline with similar structural features but different biological activities.
2-Styrylquinoline: A compound with a styryl group attached to the quinoline ring, known for its anticancer properties.
The uniqueness of 6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
